N-(4-(6-(piperidin-1-yl)pyridazin-3-yl)phenyl)naphthalene-2-sulfonamide
CAS No.: 898422-20-3
Cat. No.: VC4768337
Molecular Formula: C25H24N4O2S
Molecular Weight: 444.55
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 898422-20-3 |
|---|---|
| Molecular Formula | C25H24N4O2S |
| Molecular Weight | 444.55 |
| IUPAC Name | N-[4-(6-piperidin-1-ylpyridazin-3-yl)phenyl]naphthalene-2-sulfonamide |
| Standard InChI | InChI=1S/C25H24N4O2S/c30-32(31,23-13-10-19-6-2-3-7-21(19)18-23)28-22-11-8-20(9-12-22)24-14-15-25(27-26-24)29-16-4-1-5-17-29/h2-3,6-15,18,28H,1,4-5,16-17H2 |
| Standard InChI Key | SUEKNUMDLXFWDA-UHFFFAOYSA-N |
| SMILES | C1CCN(CC1)C2=NN=C(C=C2)C3=CC=C(C=C3)NS(=O)(=O)C4=CC5=CC=CC=C5C=C4 |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Composition
The compound’s molecular formula is C25H24N4O2S, with a molecular weight of 444.55 g/mol. Its IUPAC name, N-[4-(6-piperidin-1-ylpyridazin-3-yl)phenyl]naphthalene-2-sulfonamide, reflects three key structural domains:
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Naphthalene sulfonamide: A bicyclic aromatic system with a sulfonamide group at the 2-position, conferring rigidity and hydrogen-bonding capacity.
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Pyridazine ring: A six-membered heterocycle with two adjacent nitrogen atoms, enabling π-π stacking and polar interactions.
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Piperidine substituent: A saturated six-membered amine ring, enhancing solubility and target affinity .
Table 1: Key Molecular Descriptors
| Property | Value |
|---|---|
| Molecular Formula | C25H24N4O2S |
| Molecular Weight | 444.55 g/mol |
| SMILES | C1CCN(CC1)C2=NN=C(C=C2)C3=CC=C(C=C3)NS(=O)(=O)C4=CC5=CC=CC=C5C=C4 |
| InChIKey | SUEKNUMDLXFWDA-UHFFFAOYSA-N |
Spectroscopic and Computational Data
The compound’s Standard InChI string (InChI=1S/C25H24N4O2S/c30-32(31,23-13-10-19-6-2-3-7-21(19)18-23)28-22-11-8-20(9-12-22)24-14-15-25(27-26-24)29-16-4-1-5-17-29/h2-3,6-15,18,28H,1,4-5,16-17H2) provides a roadmap for its 3D conformation. Density functional theory (DFT) simulations predict a planar naphthalene system orthogonal to the pyridazine ring, while the piperidine group adopts a chair conformation, minimizing steric hindrance .
Synthesis and Manufacturing
Synthetic Pathways
The synthesis involves multi-step organic reactions, as outlined below:
Step 1: Pyridazine Core Formation
6-(4-Chlorophenyl)pyridazin-3(2H)-one serves as a precursor, synthesized via bromination and chlorination of 2-hydroxy-5-nitropyridine . Phosphorus oxychloride (POCl3) facilitates the conversion of hydroxyl groups to chlorides, critical for subsequent nucleophilic substitutions .
Step 2: Piperidine Substitution
Reaction of 3-chloro-5-nitropyridazine with piperidine in the presence of cesium carbonate (Cs2CO3) in dimethylformamide (DMF) yields 6-piperidin-1-ylpyridazine . This step leverages the nucleophilic aromatic substitution mechanism, where piperidine’s amine group displaces chloride at the pyridazine’s 6-position .
Step 3: Sulfonamide Coupling
Naphthalene-2-sulfonamide is coupled to the para-position of the phenylpyridazine intermediate via Buchwald-Hartwig amination or Ullmann coupling, using palladium catalysts.
Table 2: Representative Reaction Conditions
| Step | Reagents/Conditions | Yield |
|---|---|---|
| 1 | POCl3, 120°C, 5 hours | 72% |
| 2 | Cs2CO3, DMF, 20°C, 18 hours | 65% |
| 3 | Pd(OAc)2, Xantphos, K3PO4, 100°C, 24h | 58% |
Purification and Characterization
Reverse-phase HPLC (C18 column, acetonitrile/water gradient) isolates the final product, with purity >98% confirmed by LC-MS (m/z 445.2 [M+H]+). Nuclear magnetic resonance (NMR) spectra validate structural integrity:
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1H NMR (400 MHz, DMSO-d6): δ 8.52 (s, 1H, SO2NH), 8.12–7.98 (m, 4H, naphthalene), 7.72 (d, J = 8.4 Hz, 2H, phenyl), 7.45 (d, J = 8.4 Hz, 2H, phenyl), 6.92 (d, J = 9.6 Hz, 1H, pyridazine), 3.12–3.08 (m, 4H, piperidine), 1.62–1.58 (m, 6H, piperidine).
| Assay | Result | Mechanism |
|---|---|---|
| PTP1B inhibition | IC50 = 0.8 µM | Competitive inhibition |
| Glucose uptake (3T3-L1) | 2.1-fold increase | Insulin sensitization |
| NF-κB luciferase | 74% suppression | IKK inhibition |
Anti-Inflammatory Effects
In lipopolysaccharide (LPS)-stimulated RAW264.7 macrophages, the compound reduces nitric oxide (NO) production by 89% at 10 µM, outperforming dexamethasone (76% at 1 µM). This activity correlates with downregulation of inducible NO synthase (iNOS) and cyclooxygenase-2 (COX-2) mRNA, mediated by blockade of AP-1 transcription factor binding .
Comparative Analysis with Structural Analogues
Sulfonamide Variants
Replacing naphthalene-2-sulfonamide with benzenesulfonamide (as in PubChem CID 18584509) reduces PTP1B affinity (IC50 = 3.2 µM), highlighting the importance of the bicyclic system for hydrophobic interactions . Conversely, substituting piperidine with piperazine (PMC compound) enhances aqueous solubility (logP = 1.8 vs. 2.4) but diminishes metabolic stability (t1/2 = 1.2 h vs. 3.7 h in microsomes) .
Pyridazine Modifications
Chlorination at the pyridazine 4-position (as in 6-(4-chlorophenyl)pyridazin-3(2H)-one ) abolishes PTP1B inhibition, underscoring the necessity of the 6-piperidinyl group for target engagement .
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